(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
402505-61-7 |
|---|---|
Molecular Formula |
C18H11BrN6O4 |
Molecular Weight |
455.228 |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H11BrN6O4/c19-10-4-5-13-12(7-10)16(18(27)20-13)23-24-17(26)15-8-14(21-22-15)9-2-1-3-11(6-9)25(28)29/h1-8,20,27H,(H,21,22) |
InChI Key |
AWNKOXMXGHJGIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a compound featuring a complex heterocyclic structure that has garnered attention for its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 454.28 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-oxoindole and 3-nitrophenyl hydrazine in the presence of suitable catalysts under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies indicate that certain pyrazole derivatives can inhibit Bcl2 and BclxL proteins, which are crucial in regulating apoptosis in cancer cells .
2. Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects, often comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. Preliminary data suggest that this compound may exhibit similar properties, potentially reducing edema in animal models .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has been documented against various bacterial strains. Studies have shown that modifications to the pyrazole structure can enhance antibacterial activity, suggesting that this compound could be tested against pathogens such as E. coli and S. aureus .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
1. Inhibition of Enzymatic Activity
The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
2. Induction of Apoptosis
By modulating apoptotic pathways through interactions with Bcl2 family proteins, this compound may promote programmed cell death in cancer cells.
Case Studies
A review of recent literature provides insights into the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Influences
- Nitro vs.
- Indolinone vs. Benzylidene Scaffolds: The 5-bromoindolinone core may offer better DNA intercalation than simpler benzylidene derivatives (e.g., E-DPPC), as seen in isatin-based anticancer agents .
- Carbohydrazide vs.
Antifungal Activity Trends
- Pyrazole derivatives with 3-nitrophenyl (e.g., compound 5 in ) show lower MIC/MFC values (15.6 µg/mL) against C. albicans compared to bromophenyl analogs, suggesting nitro groups are critical for antifungal potency .
- Replacement of fluorine (penflufen) with bulkier substituents (e.g., nitro or bromo) may reduce diffusion across fungal cell walls but improve specificity .
Antitumor Potential
- Structural analogs with chlorophenyl and hydroxyphenyl groups (e.g., compound 26) demonstrate apoptosis induction in cancer cells, implying that halogen and polar substituents enhance cytotoxicity .
- The target compound’s 5-bromoindolinone moiety is structurally similar to kinase inhibitors, which often exploit halogen-aromatic interactions for ATP-binding domain recognition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
Condensation : Reacting 5-bromo-2-oxoindoline-3-carbaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under reflux in ethanol or methanol.
Purification : Recrystallization using solvents like ethanol or DMF to isolate the hydrazone product.
Characterization : Confirmation of the (E)-isomer via NMR coupling constants (e.g., J = 12–14 Hz for trans-configuration) .
- Key Considerations : Monitor reaction pH and temperature to avoid side products like Z-isomers or decomposition.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
Q. How is X-ray crystallography applied to determine its molecular structure?
- Methodology :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
Refinement : Apply SHELXL for least-squares refinement of positional and thermal parameters .
- Example : For similar hydrazones, bond lengths like C=N (1.28–1.32 Å) and torsional angles (<5° deviation from planarity) confirm the (E)-configuration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaryl intermediates .
- Catalysis : Add glacial acetic acid (1–2 drops) to accelerate condensation kinetics .
- Microwave Assistance : Reduce reaction time from 12 hours to 30–60 minutes while maintaining >80% yield .
- Validation : Monitor reaction progress via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
Q. How to resolve contradictions between experimental and computational data (e.g., vibrational frequencies)?
- Case Study : Discrepancies in FT-IR (C=O stretch at 1700 cm⁻¹) vs. DFT-predicted values (1685 cm⁻¹):
Solvent Effects : Use IEFPCM solvation models in Gaussian/B3LYP calculations to account for ethanol polarity .
Basis Set Choice : Compare 6-311G** vs. def2-TZVP; larger basis sets reduce error margins by 3–5% .
Anharmonic Corrections : Apply scaling factors (0.96–0.98) to theoretical frequencies .
Q. What methodologies are used to assess pharmacological potential via molecular docking?
- Protocol :
Target Selection : Prioritize kinases or enzymes (e.g., factor Xa) due to nitroaryl/hydrazone motifs’ bioactivity .
Docking Software : Use AutoDock Vina or MOE with AMBER force fields.
Validation : Compare docking scores (e.g., ΔG = −8 to −10 kcal/mol) with known inhibitors .
- Example : Pyrazole-carbohydrazides show strong binding to factor Xa’s S1/S4 pockets (Ki < 10 nM) .
Q. How to analyze electronic properties for structure-activity relationships (SAR)?
- Computational Tools :
- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) to predict charge transfer interactions .
- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(N) → σ*(C-Br)) stabilizing the hydrazone core .
- Table :
| Parameter | Value | Relevance |
|---|---|---|
| HOMO (eV) | −6.2 | Electron donation capacity |
| LUMO (eV) | −2.5 | Electrophilicity index |
| Dipole Moment (D) | 4.8 | Solubility in polar media |
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic vs. DFT-optimized bond lengths?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
